3-{[1-(benzenesulfonyl)azetidin-3-yl]sulfonyl}-4-methyl-4H-1,2,4-triazole
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Overview
Description
3-{[1-(Benzenesulfonyl)azetidin-3-yl]sulfonyl}-4-methyl-4H-1,2,4-triazole is a complex organic compound that features a unique combination of functional groups, including a benzenesulfonyl group, an azetidine ring, and a triazole ring
Mechanism of Action
Target of Action
Compounds containing a triazole ring, such as this one, are known to exhibit broad biological activities . They can form a variety of non-covalent bonds with enzymes and receptors, which can induce a wide range of biological activities .
Mode of Action
It’s known that triazole compounds can engage in hydrogen bonding, dipole-dipole, and π-stacking interactions . These interactions can influence the biological activity of the compound.
Biochemical Pathways
Triazole compounds are known to have a significant chelating activity due to the presence of unpaired electrons on the nitrogen atom, which can enhance its biological spectrum .
Pharmacokinetics
An adme analysis was performed on a series of 1,2,3-triazole hybrids, indicating that the compounds possess a favorable profile and can be considered as patient compliant .
Result of Action
Compounds containing a triazole ring are known to exhibit a wide range of biological activities, including antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities .
Action Environment
The stability of triazole compounds against metabolic degradation contributes to their enhanced biocompatibility .
Biochemical Analysis
Biochemical Properties
3-{[1-(Benzenesulfonyl)azetidin-3-yl]sulfonyl}-4-methyl-4H-1,2,4-triazole plays a crucial role in biochemical reactions due to its ability to interact with multiple biomolecules. It has been observed to bind with enzymes such as cytochrome P450, influencing their activity and thus affecting metabolic pathways . Additionally, this compound interacts with various proteins, potentially altering their conformation and function. These interactions are primarily driven by the sulfonyl and triazole groups, which facilitate binding through hydrogen bonding and van der Waals forces.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving kinase enzymes, leading to changes in gene expression and cellular metabolism . This compound can modulate the activity of transcription factors, thereby affecting the expression of genes involved in cell growth, differentiation, and apoptosis. Its impact on cellular metabolism includes alterations in the glycolytic pathway and mitochondrial function, highlighting its potential in therapeutic applications.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor for certain enzymes, such as proteases and kinases, by binding to their active sites and preventing substrate access . This inhibition can lead to downstream effects on cellular signaling and metabolic pathways. Additionally, the compound can induce changes in gene expression by interacting with DNA-binding proteins and transcription factors, thereby modulating the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, but its activity can degrade over extended periods or under extreme conditions such as high temperatures or acidic environments . Long-term studies have shown that prolonged exposure to this compound can lead to adaptive cellular responses, including changes in enzyme expression levels and metabolic adjustments.
Dosage Effects in Animal Models
The effects of this compound vary with dosage in animal models. At low doses, the compound has been found to exert beneficial effects, such as enhanced metabolic activity and improved cellular function . At higher doses, it can induce toxic effects, including oxidative stress and cellular apoptosis. These adverse effects are likely due to the compound’s interaction with critical cellular enzymes and the disruption of normal metabolic processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1-(benzenesulfonyl)azetidin-3-yl]sulfonyl}-4-methyl-4H-1,2,4-triazole typically involves multiple steps, starting with the preparation of the azetidine ring and the triazole ring separately, followed by their coupling. One common synthetic route involves the following steps:
Preparation of Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors under basic conditions.
Preparation of Triazole Ring: The triazole ring can be synthesized via a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition, using azides and alkynes.
Coupling Reaction: The benzenesulfonyl group is introduced to the azetidine ring, followed by the coupling of the azetidine derivative with the triazole ring under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
3-{[1-(Benzenesulfonyl)azetidin-3-yl]sulfonyl}-4-methyl-4H-1,2,4-triazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the sulfonyl or triazole moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols for nucleophilic substitution; electrophiles like alkyl halides for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.
Scientific Research Applications
3-{[1-(Benzenesulfonyl)azetidin-3-yl]sulfonyl}-4-methyl-4H-1,2,4-triazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Materials Science: The compound’s stability and functional groups make it suitable for use in the development of advanced materials, such as polymers and coatings.
Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules, facilitating the development of new chemical entities.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-4H-1,2,4-triazole: Shares the triazole ring but lacks the azetidine and benzenesulfonyl groups.
Benzenesulfonyl Azetidine: Contains the azetidine and benzenesulfonyl groups but lacks the triazole ring.
Uniqueness
3-{[1-(Benzenesulfonyl)azetidin-3-yl]sulfonyl}-4-methyl-4H-1,2,4-triazole is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-[1-(benzenesulfonyl)azetidin-3-yl]sulfonyl-4-methyl-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O4S2/c1-15-9-13-14-12(15)21(17,18)11-7-16(8-11)22(19,20)10-5-3-2-4-6-10/h2-6,9,11H,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOAOOMZUCCBXEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1S(=O)(=O)C2CN(C2)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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